
Glyceryl 1,3-isodistearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl 1,3-isodistearate is a chemical compound with the molecular formula C39H76O5 . It is a type of glyceride, specifically a diester of glycerol and isostearic acid. This compound is known for its use in various industrial and cosmetic applications due to its emollient and stabilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyceryl 1,3-isodistearate is synthesized through the esterification of glycerol with isostearic acid. The reaction typically involves heating glycerol and isostearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is conducted at elevated temperatures (typically around 200-250°C) under reduced pressure to drive the reaction to completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Glyceryl 1,3-isodistearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bonds in the presence of water, yielding glycerol and isostearic acid. Transesterification involves the exchange of the ester groups with other alcohols or acids, forming new ester compounds .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide, sulfuric acid)
Major Products Formed
Hydrolysis: Glycerol and isostearic acid
Transesterification: New ester compounds depending on the alcohol or acid used
Applications De Recherche Scientifique
Glyceryl 1,3-isodistearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, thickening agent, and stabilizer in creams, lotions, and other personal care products.
Pharmaceuticals: Acts as an excipient in drug formulations to enhance the stability and delivery of active ingredients.
Food Industry: Used as an emulsifier in various food products to improve texture and shelf life.
Biomedical Research: Investigated for its potential anti-inflammatory properties and its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of glyceryl 1,3-isodistearate in its various applications is primarily based on its ability to form stable emulsions and its emollient properties. In cosmetics, it helps to maintain the moisture balance of the skin by forming a protective barrier. In pharmaceuticals, it enhances the bioavailability of active ingredients by improving their solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glyceryl 1,3-distearate
- Glyceryl monostearate
- Glyceryl tristearate
Uniqueness
Glyceryl 1,3-isodistearate is unique due to its branched fatty acid chains, which provide distinct physical and chemical properties compared to linear fatty acid esters. This branching results in a lower melting point and improved spreadability, making it particularly useful in cosmetic formulations .
Propriétés
Numéro CAS |
607379-74-8 |
|---|---|
Formule moléculaire |
C39H76O5 |
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-33-37(40)34-44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |
Clé InChI |
QUZMUKPGGYYUON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



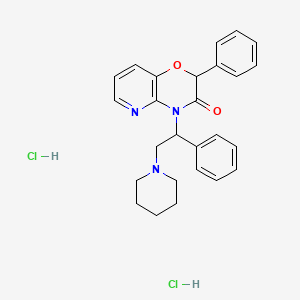


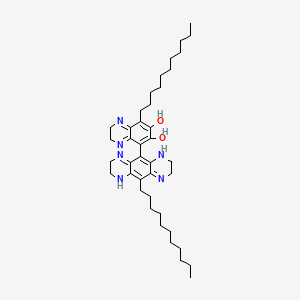
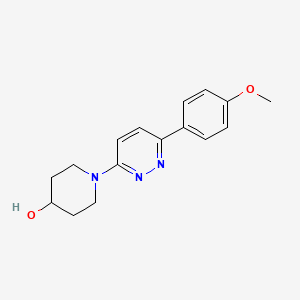
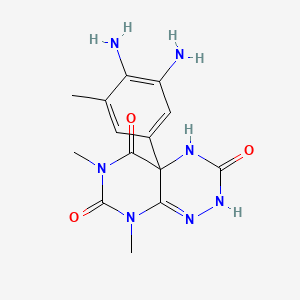



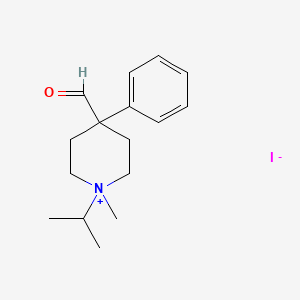
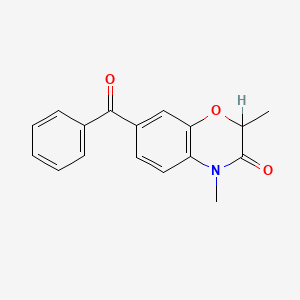

![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
